Cas no 212386-74-8 (1-Iodo-3-pentylbicyclo[1.1.1]pentane)

1-Iodo-3-pentylbicyclo[1.1.1]pentane is a versatile compound featuring a unique cyclic structure. Its iodo-substituted alkyl chain and five-membered ring system provide enhanced reactivity and selectivity in organic synthesis. This compound is suitable for constructing complex organic molecules, offering researchers a valuable tool for the development of novel compounds with potential pharmaceutical applications.
1-Iodo-3-pentylbicyclo[1.1.1]pentane structure
212386-74-8 structure
Product name:1-Iodo-3-pentylbicyclo[1.1.1]pentane
CAS No:212386-74-8
MF:C10H17I
Molecular Weight:264.146455526352
CID:2937513

1-Iodo-3-pentylbicyclo[1.1.1]pentane 化学的及び物理的性質

名前と識別子

    • 1-iodo-3-pentylbicyclo[1.1.1]pentane
    • 1-Iodo-3-pentylbicyclo[1.1.1]pentane
    • インチ: 1S/C10H17I/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8H2,1H3
    • InChIKey: FMCFTKZAHCSIOY-UHFFFAOYSA-N
    • SMILES: IC12CC(CCCCC)(C1)C2

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 143
  • XLogP3: 5.1
  • トポロジー分子極性表面積: 0

1-Iodo-3-pentylbicyclo[1.1.1]pentane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6761059-0.1g
1-iodo-3-pentylbicyclo[1.1.1]pentane
212386-74-8
0.1g
$1623.0 2023-05-26
Enamine
EN300-6761059-0.25g
1-iodo-3-pentylbicyclo[1.1.1]pentane
212386-74-8
0.25g
$1696.0 2023-05-26
Enamine
EN300-6761059-2.5g
1-iodo-3-pentylbicyclo[1.1.1]pentane
212386-74-8
2.5g
$3611.0 2023-05-26
Enamine
EN300-6761059-0.05g
1-iodo-3-pentylbicyclo[1.1.1]pentane
212386-74-8
0.05g
$1549.0 2023-05-26
Enamine
EN300-6761059-5.0g
1-iodo-3-pentylbicyclo[1.1.1]pentane
212386-74-8
5g
$5345.0 2023-05-26
Enamine
EN300-6761059-10.0g
1-iodo-3-pentylbicyclo[1.1.1]pentane
212386-74-8
10g
$7927.0 2023-05-26
Enamine
EN300-6761059-0.5g
1-iodo-3-pentylbicyclo[1.1.1]pentane
212386-74-8
0.5g
$1770.0 2023-05-26
Enamine
EN300-6761059-1.0g
1-iodo-3-pentylbicyclo[1.1.1]pentane
212386-74-8
1g
$1844.0 2023-05-26

1-Iodo-3-pentylbicyclo[1.1.1]pentane 関連文献

1-Iodo-3-pentylbicyclo[1.1.1]pentaneに関する追加情報

Introduction to 1-Iodo-3-pentylbicyclo[1.1.1]pentane (CAS No. 212386-74-8)

1-Iodo-3-pentylbicyclo[1.1.1]pentane (CAS No. 212386-74-8) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This bicyclic molecule, featuring a pentyl substituent and an iodine atom at the 1-position, presents a versatile scaffold for further chemical modifications and applications in synthetic chemistry and drug development.

The compound belongs to the class of bicyclo[1.1.1]pentanes, which are known for their rigid three-membered ring system embedded within a larger five-membered ring. This structural motif imparts distinct steric and electronic characteristics, making it an attractive building block for designing complex molecules with tailored biological activities. The presence of the iodine atom at the 1-position enhances its utility as a reactive intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl systems found in many pharmaceuticals.

In recent years, 1-Iodo-3-pentylbicyclo[1.1.1]pentane has been explored in the development of novel therapeutic agents, particularly in the realm of anticancer and antimicrobial research. The bicyclic core is often associated with enhanced binding affinity to biological targets, while the iodine substituent allows for facile functionalization via palladium-catalyzed reactions. These attributes make it a valuable precursor for generating derivatives with improved pharmacokinetic profiles and reduced toxicity.

One of the most compelling applications of CAS No. 212386-74-8 is in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated its utility in constructing analogs of known kinase inhibitors by leveraging its rigid scaffold to mimic key pharmacophoric elements recognized by protein targets. The iodine atom serves as a handle for introducing further modifications through transition-metal-catalyzed reactions, enabling the creation of libraries of compounds for high-throughput screening.

Moreover, the compound has been investigated for its potential in materials science, particularly as a precursor for polymers with specialized properties. The bicyclo[1.1.1]pentane core contributes to thermal stability and mechanical strength, while the pentyl group introduces flexibility and processability into the final material. Such characteristics are desirable for applications in coatings, adhesives, and specialty plastics where performance under extreme conditions is critical.

The synthesis of 1-Iodo-3-pentylbicyclo[1.1.1]pentane typically involves multi-step organic transformations starting from readily available precursors such as norbornadiene derivatives. The introduction of the iodine atom is achieved through halogenation techniques, often employing N-bromosuccinimide (NBS) or molecular iodine under controlled conditions to ensure regioselectivity and high yield. Advances in catalytic methods have further refined these processes, enabling more efficient and scalable production.

In academic research, CAS No 212386-74-8 has been utilized as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its unique reactivity profile allows researchers to probe the interplay between steric hindrance and electronic effects in complex molecular systems. Such investigations not only contribute to fundamental chemical understanding but also provide practical insights for optimizing synthetic routes in drug discovery programs.

The pharmaceutical industry has shown particular interest in derivatives of 1-Iodo-3-pentylbicyclo[1.1.1]pentane due to their potential as leads for new drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The rigid bicyclic scaffold is believed to mimic natural product motifs that interact with specific neurotransmitter receptors, while the iodine atom facilitates further derivatization to enhance binding affinity and selectivity.

Recent patents have highlighted applications of this compound in developing novel agrochemicals, where its structural features contribute to improved bioactivity against pests while maintaining environmental safety profiles required by modern agriculture practices such as integrated pest management systems (IPM). These efforts underscore its versatility beyond traditional pharmaceutical applications.

Quality control and analytical characterization of CAS No 212386-74-8 are critical to ensuring consistency across batches used in research or industrial settings. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), high-performance liquid chromatography (HPLC), and X-ray crystallography are routinely employed to confirm purity and structural integrity before proceeding with downstream applications.

The future prospects for 1-Iodo-3-pentylbicyclo[1.1.1]pentane are promising, with ongoing research exploring its role in emerging fields such as medicinal chemistry informatics and artificial intelligence-assisted drug design platforms where computational modeling predicts optimal molecular structures based on biological target interactions.

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